molecular formula C11H10ClN B13729460 2-(3-Chloro-4-methylphenyl)pyrrole

2-(3-Chloro-4-methylphenyl)pyrrole

Cat. No.: B13729460
M. Wt: 191.65 g/mol
InChI Key: VLNUAAJCZNYQLN-UHFFFAOYSA-N
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Description

2-(3-Chloro-4-methylphenyl)pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a chloro and a methyl substituent on the phenyl ring attached to the pyrrole core. Pyrroles and their derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-4-methylphenyl)pyrrole can be achieved through various methods. One common approach involves the Paal-Knorr pyrrole synthesis, where a 1,4-dicarbonyl compound reacts with an amine. For this specific compound, the starting materials could include 3-chloro-4-methylbenzaldehyde and a suitable amine under acidic conditions .

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-chloro-4-methylphenyl is coupled with a pyrrole derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-4-methylphenyl)pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base.

Major Products Formed

    Oxidation: Pyrrolinones and other oxidized derivatives.

    Reduction: 2-(4-Methylphenyl)pyrrole.

    Substitution: Various substituted pyrroles depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-4-methylphenyl)pyrrole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its structural similarity to bioactive pyrrole derivatives.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-methylphenyl)pyrrole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary based on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chloro-4-methylphenyl)pyrrole is unique due to the presence of both chloro and methyl substituents on the phenyl ring. These substituents can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H10ClN

Molecular Weight

191.65 g/mol

IUPAC Name

2-(3-chloro-4-methylphenyl)-1H-pyrrole

InChI

InChI=1S/C11H10ClN/c1-8-4-5-9(7-10(8)12)11-3-2-6-13-11/h2-7,13H,1H3

InChI Key

VLNUAAJCZNYQLN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=CN2)Cl

Origin of Product

United States

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